molecular formula C10H11NO3 B12461780 Methyl 3-(5-methoxypyridin-3-yl)prop-2-enoate

Methyl 3-(5-methoxypyridin-3-yl)prop-2-enoate

Cat. No.: B12461780
M. Wt: 193.20 g/mol
InChI Key: WRAKFCLGWVROJC-UHFFFAOYSA-N
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Description

Methyl 3-(5-methoxypyridin-3-yl)prop-2-enoate is an α,β-unsaturated ester featuring a pyridine ring substituted with a methoxy group at position 5 and an acrylate moiety at position 2. Its structure is characterized by a conjugated double bond between the carbonyl group and the pyridine ring, which enhances its reactivity in cycloadditions and Michael addition reactions. The compound is commercially available through multiple suppliers, indicating its utility in pharmaceutical and materials science research . The (E)-isomer is explicitly identified in synonyms, suggesting stereochemical relevance in its applications .

Properties

IUPAC Name

methyl 3-(5-methoxypyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-9-5-8(6-11-7-9)3-4-10(12)14-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAKFCLGWVROJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the acrylate ester.

Industrial Production Methods: While specific industrial production methods for Methyl 3-(5-methoxypyridin-3-yl)acrylate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(5-methoxypyridin-3-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(5-methoxypyridin-3-yl)acrylate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 3-(5-methoxypyridin-3-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the acrylate ester moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences between Methyl 3-(5-methoxypyridin-3-yl)prop-2-enoate and analogous pyridine derivatives:

Compound Name Substituents on Pyridine Functional Group Key Structural Features References
This compound 5-methoxy at position 3 α,β-unsaturated ester (enolate) Conjugated double bond; (E)-isomer
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol 5-bromo, 3-methoxy Propargyl alcohol Triple bond (alkyne); hydroxyl group
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate 2-amino, 5-fluoro Saturated ester No conjugation; amino and fluoro groups
Methyl (2Z)-3-(3-bromo-4-pyridyl)prop-2-enoate 3-bromo at position 4 α,β-unsaturated ester (Z-isomer) Bromine substituent; Z-configuration

Key Observations :

  • Electronic Effects : The methoxy group in the target compound is electron-donating, enhancing the electron density of the pyridine ring, whereas bromo (in ) and fluoro (in ) substituents are electron-withdrawing, altering reactivity in nucleophilic substitutions .
  • Conjugation : The α,β-unsaturated ester in the target compound enables conjugation with the pyridine ring, facilitating applications in photochemistry and as a Michael acceptor. Saturated analogs (e.g., ) lack this reactivity .
  • Stereochemistry : The (E)-isomer of the target compound contrasts with the (Z)-isomer in , which may influence steric interactions in coordination chemistry or drug binding .
Physicochemical Properties
  • Solubility : The methoxy group in the target compound improves solubility in polar solvents compared to halogenated analogs (e.g., ), which may exhibit lower polarity.
  • Reactivity : The unsaturated ester in the target compound is more reactive toward nucleophiles than saturated derivatives (e.g., ). The propargyl alcohol in offers alkyne-specific reactivity (e.g., click chemistry) absent in the target compound .

Biological Activity

Methyl 3-(5-methoxypyridin-3-yl)prop-2-enoate is an organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy-substituted pyridine ring linked to a prop-2-enoate moiety. Its molecular formula is C12H13NO3C_{12}H_{13}NO_3, with a molecular weight of approximately 221.24 g/mol. The compound exhibits an E configuration due to the arrangement of substituents around the double bond, which significantly influences its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves a one-pot reaction combining methyl diethylphosphonoacetate with 5-methoxypyridine-3-carboxaldehyde in the presence of sodium hydride in tetrahydrofuran, yielding moderate yields of around 14%.

This compound interacts with various biological targets, including enzymes and receptors, modulating their activity. The specific molecular targets and pathways are context-dependent, but the compound has shown promise in influencing several biochemical processes .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, providing insights into its potential use in treating inflammatory diseases.
  • Cytotoxicity : The compound has shown cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialInhibition of bacterial growth in vitro.
Anti-inflammatoryModulation of cytokine release in cell cultures.
CytotoxicitySignificant reduction in cell viability in cancer models.

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds provide insights into the unique properties of this compound:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-(2-amino-4-methoxypyridin-3-yl)prop-2-enoateContains an amino group instead of a methoxy groupPotentially enhanced solubility and reactivity
Methyl 4-(5-methoxypyridin-3-yl)butanoateDifferent carbon chain lengthMay exhibit different biological activities
Methyl (E)-3-(6-methoxypyridin-2-yl)acrylateSubstituted at another position on the pyridine ringVariations in reactivity due to different substituents

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